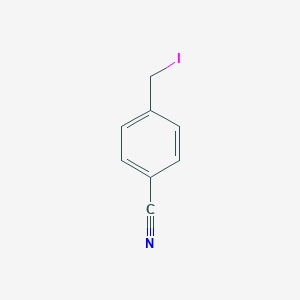

4-(Iodomethyl)benzonitrile

Übersicht

Beschreibung

4-(Iodomethyl)benzonitrile is a chemical compound with the molecular formula C₈H₆IN . It belongs to the class of benzonitriles, characterized by a nitrile group (–CN) attached to a benzene ring. The compound exhibits a sweet almond odor and is commonly used as a solvent in the perfumery and pharmaceutical industries .

Synthesis Analysis

The synthesis of 4-(Iodomethyl)benzonitrile involves introducing an iodomethyl group onto the benzene ring. Various synthetic routes exist, including halogenation of benzonitrile followed by substitution with iodomethane. Detailed experimental procedures and optimization studies are documented in relevant literature .

Molecular Structure Analysis

The molecular structure of 4-(Iodomethyl)benzonitrile has been studied using Density Functional Theory (DFT) . The calculated vibrational modes align well with experimental data. Natural bond orbital (NBO) analysis reveals charge delocalization within the molecule. Additionally, the molecular electrostatic potential (MEP) map highlights active regions of charge distribution. The heterointeraction arises due to hydrogen bonding between the C≡N group of 4-(Iodomethyl)benzonitrile and –OH groups .

Wissenschaftliche Forschungsanwendungen

High Voltage Lithium Ion Battery Improvement : Huang et al. (2014) discussed the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium ion batteries. This compound improved the cyclic stability of the battery, enhancing its performance and lifespan (Huang et al., 2014).

Photoinduced Charge-Transfer Studies : Rhinehart et al. (2012) investigated the charge-transfer dynamics of 4-(Dimethylamino)benzonitrile. Their research provides insights into the complex charge-transfer mechanisms and the interaction of different molecular states, which are essential for understanding photophysical processes in similar compounds (Rhinehart et al., 2012).

Understanding Dual Fluorescence Mechanisms : Kochman et al. (2015) used 4-(N,N-Dimethylamino)benzonitrile (DMABN) to study the mechanisms of dual fluorescence. This research is crucial for the development of advanced materials and technologies in fields like optoelectronics and molecular electronics (Kochman et al., 2015).

Corrosion Inhibition Studies : Chaouiki et al. (2018) explored the use of benzonitrile derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness in protecting against corrosion in acidic environments. This research is significant for industrial applications where corrosion resistance is critical (Chaouiki et al., 2018).

Electrolyte Solvent in Dye Sensitized Solar Cells : Latini et al. (2014) demonstrated the beneficial effect of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). The use of benzonitrile ensured long-term stability and maintained efficiency, contributing to the development of more reliable and efficient solar cells (Latini et al., 2014).

Wirkmechanismus

The mechanism of action for 4-(Iodomethyl)benzonitrile remains an area of investigation. Its potential biological activities, such as enzyme inhibition or receptor interactions, warrant exploration. Notably, molecular docking studies have been conducted to explore interactions with Influenza endonuclease inhibitors .

Eigenschaften

IUPAC Name |

4-(iodomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMLNJYQSBFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355782 | |

| Record name | 4-(iodomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Iodomethyl)benzonitrile | |

CAS RN |

874-88-4 | |

| Record name | 4-(iodomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)